(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Overview
Description
“(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is a member of imidazoles . It has a CAS Number of 79047-41-9 and a linear formula of C8H13ClN2O . The molecular weight of this compound is 188.66 .
Molecular Structure Analysis
The molecular formula of “(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is C8H13ClN2O . The InChI code for this compound is 1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11) .
Physical And Chemical Properties Analysis
“(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is a solid at room temperature . It has a melting point of 147-151°C . The boiling point of this compound is 407.7±30.0°C at 760 mmHg .
Scientific Research Applications
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of Application
This compound is a key intermediate in the synthesis of Losartan, an antihypertensive drug . Losartan belongs to a class of medications known as angiotensin II receptor antagonists, which help to lower blood pressure by relaxing blood vessels.
Methods of Application
The synthesis of Losartan involves the formation of an imidazole ring, which is derived from (2-butyl-4-chloro-1H-imidazol-5-yl)methanol. The process includes various steps such as condensation, reduction, and purification, under controlled laboratory conditions.
Results and Outcomes
Losartan has been shown to effectively lower blood pressure and has a well-established safety profile. It is widely used in the treatment of hypertension and has been a significant contribution to cardiovascular pharmacotherapy.
Application in Green Chemistry
Scientific Field
Green Chemistry
Summary of Application
The compound is used in the synthesis of benzofuran derivatives using green chemistry protocols, which aim to reduce the use of hazardous substances .
Methods of Application
The synthesis involves the use of polyethylene glycol (PEG-400) as a green solvent and mercuric(II) acetate for the oxidation process. This method reduces the environmental impact compared to traditional solvents.
Results and Outcomes
The resulting benzofuran derivatives have shown potential antimicrobial activity, indicating the effectiveness of this green chemistry approach in producing biologically active molecules.
Application in Organic Synthesis
Scientific Field
Organic Synthesis
Summary of Application
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is utilized in the preparation of various organic compounds, including chalcones and chromones, which have diverse biological activities .
Methods of Application
The compound undergoes condensation reactions with o-hydroxyacetophenones in the presence of a base, followed by oxidative cyclization to form chromones.
Results and Outcomes
The synthesized chalcones and chromones have been characterized and show promising biological properties, such as antimicrobial and anti-inflammatory activities.
Application in Analytical Chemistry
Scientific Field
Analytical Chemistry
Summary of Application
This compound serves as a pharmaceutical secondary standard for quality control and calibration in analytical applications .
Methods of Application
It is used in various analytical techniques, including chromatography and spectroscopy, to ensure the accuracy and precision of pharmaceutical analyses.
Results and Outcomes
The use of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol as a standard has improved the reliability of pharmaceutical testing, contributing to the safety and efficacy of medications.
Application in Synthesis of Schiff Bases
Scientific Field
Organic Chemistry
Summary of Application
Schiff bases derived from this compound have a wide range of applications due to their biological properties, such as antibacterial, antihypertensive, antifungal, anti-inflammatory, tubercular, antiviral, anticonvulsant, and anthelmintic activities .
Methods of Application
The synthesis of Schiff bases typically involves the condensation of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol with various aldehydes or ketones under controlled conditions.
Results and Outcomes
The novel Schiff bases exhibit a broad spectrum of biological activities, making them valuable for pharmaceutical applications and further research into their potential uses .
Application in Environmental Chemistry
Scientific Field
Environmental Chemistry
Summary of Application
The compound is used in environmentally benign protocols, such as in substitution, oxidation, and reduction reactions, which are crucial for developing sustainable chemical processes .
Methods of Application
One study describes the synthesis of benzofuran derivatives by the oxidation of 2’-hydroxy chalcones with mercuric(II) acetate in polyethylene glycol (PEG-400) as a solvent under mild reaction conditions .
Results and Outcomes
The environmentally friendly synthesis approach emphasizes the importance of green chemistry in reducing the environmental impact of chemical processes .
Application in Pharmaceutical Intermediates
Scientific Field
Pharmaceutical Sciences
Summary of Application
This compound is a precursor in the synthesis of various pharmaceutical intermediates, which are essential for the production of active pharmaceutical ingredients (APIs) .
Methods of Application
It may be used in the preparation of symmetrical esters and other intermediates that are crucial for the synthesis of diverse medicinal compounds .
Results and Outcomes
The intermediates produced using this compound are integral to the development of new drugs and treatments, showcasing its importance in the pharmaceutical industry .
These additional applications highlight the versatility of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol in various scientific fields, underscoring its value as a multifunctional compound in research and industry. The compound’s role in advancing sustainable practices, creating biologically active substances, and serving as a building block for pharmaceuticals demonstrates its broad impact on science and technology.
Application in Heterocyclic Chemistry
Scientific Field
Heterocyclic Chemistry
Summary of Application
This compound is instrumental in the synthesis of various heterocyclic structures, which are core components in many pharmaceuticals .
Methods of Application
It is involved in reactions that form the basis for constructing complex molecules with potential therapeutic effects, such as antifungal and antibacterial agents .
Results and Outcomes
The heterocyclic compounds synthesized using this intermediate have shown promising results in preliminary biological activity screenings .
Application in Chemical Synthesis of Chromones
Scientific Field
Chemical Synthesis
Summary of Application
The compound serves as a precursor in the synthesis of chromone derivatives, which have a wide range of biological activities .
Methods of Application
It undergoes condensation with o-hydroxyacetophenones, followed by oxidative cyclization to yield chromones .
Results and Outcomes
The chromones derived from this process have been found to exhibit anti-inflammatory, antimalarial, and antitumor activities, among others .
Application in Pharmaceutical Quality Control
Summary of Application
As a pharmaceutical secondary standard, this compound is used for calibration and quality control in pharmaceutical analysis .
Methods of Application
It ensures the accuracy of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Results and Outcomes
The use of this compound as a standard contributes to the reliability and consistency of pharmaceutical products .
Safety And Hazards
“(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is classified as harmful . It causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZKDOOHOBZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370867 | |
Record name | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol | |
CAS RN |
79047-41-9 | |
Record name | 2-Butyl-5-chloro-1H-imidazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79047-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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